molecular formula C13H15N3O5S B5154313 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide

5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide

Cat. No. B5154313
M. Wt: 325.34 g/mol
InChI Key: KIOSQYJKEWBSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide is not fully understood, but it is believed to act as a free radical scavenger, inhibiting the production of reactive oxygen species. It also has the ability to penetrate cell membranes and increase the permeability of cell membranes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory and analgesic effects, and has been used in the treatment of arthritis and other inflammatory conditions. 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has been found to have neuroprotective effects and has been used in the treatment of Alzheimer's disease. It has also been found to have cardioprotective effects and has been used in the treatment of heart disease.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has several advantages as a solvent and cryoprotectant in lab experiments. It is highly soluble in water and organic solvents, and has a low toxicity. It is also a potent inhibitor of various enzymes, making it useful in enzyme assays. However, 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has some limitations as well. It can interfere with some assays and can be toxic to some cell types. It can also cause changes in gene expression and protein synthesis, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide in scientific research. One area of interest is its potential use in the treatment of cancer. 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has been found to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, there is interest in the development of new 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide derivatives with improved properties, such as increased solubility and decreased toxicity. These derivatives could have a range of applications in scientific research and medicine.
Conclusion:
In conclusion, 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide is a chemical compound that has been widely used in scientific research. It has a range of biochemical and physiological effects and has been used in the treatment of various diseases. 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has several advantages as a solvent and cryoprotectant in lab experiments, but also has some limitations. There are several future directions for the use of 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide in scientific research, including its potential use in the treatment of cancer and neurodegenerative diseases, and the development of new 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide derivatives with improved properties.

Synthesis Methods

5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide can be synthesized by the reaction of 5-(chlorosulfonyl)-2-methoxybenzoic acid with hydroxylamine-O-sulfonic acid. This reaction results in the formation of 5-(hydroxylamino)-2-methoxybenzoic acid, which is then reacted with thionyl chloride to produce 5-(chlorosulfonyl)-2-methoxybenzoic acid. Finally, the reaction of 5-(chlorosulfonyl)-2-methoxybenzoic acid with dimethylamine results in the formation of 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has been widely used in scientific research as a solvent and cryoprotectant. It is also used as an inhibitor of various enzymes, including protein kinases, proteases, and phospholipases. 5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide has been found to have anti-inflammatory, analgesic, and antioxidant properties, and has been used in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-16(2)22(18,19)9-4-5-11(20-3)10(8-9)13(17)14-12-6-7-21-15-12/h4-8H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOSQYJKEWBSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide

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